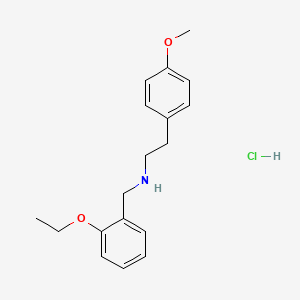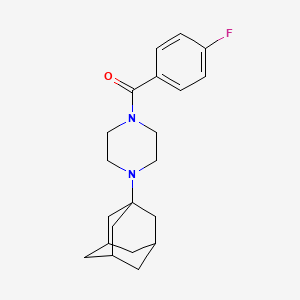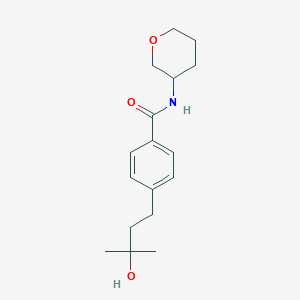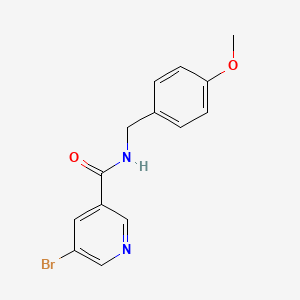![molecular formula C19H28F2N2O B5375200 2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-diethylacetamide](/img/structure/B5375200.png)
2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-diethylacetamide, commonly known as DFE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFE is a piperidine derivative that belongs to the class of compounds known as amides. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of DFE is not fully understood, but it is thought to involve the modulation of various neurotransmitters in the brain. DFE has been found to bind to and modulate the activity of several receptors, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the alpha-2 adrenergic receptor.
Biochemical and Physiological Effects:
DFE has been found to have a wide range of biochemical and physiological effects. It has been found to possess analgesic, anti-inflammatory, and anxiolytic effects. DFE has also been found to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, DFE has been found to have a positive effect on cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DFE in laboratory experiments is its wide range of biological activities. DFE has been found to have analgesic, anti-inflammatory, and anxiolytic effects, making it a promising candidate for various research applications. However, one limitation of using DFE in laboratory experiments is its potential toxicity. DFE has been found to have toxic effects at high doses, which may limit its use in certain research applications.
Orientations Futures
There are several potential future directions for research involving DFE. One potential direction is to investigate the potential use of DFE as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Another potential direction is to investigate the potential use of DFE as a cognitive enhancer, particularly in the treatment of age-related cognitive decline. Additionally, further research is needed to fully understand the mechanism of action of DFE and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of DFE involves the reaction of 3,4-difluorophenethylamine with diethylacetamide in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of DFE as the final product. The synthesis of DFE is a relatively straightforward process and can be carried out in a laboratory setting with relative ease.
Applications De Recherche Scientifique
DFE has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including analgesic, anti-inflammatory, and anxiolytic effects. DFE has also been found to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin.
Propriétés
IUPAC Name |
2-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F2N2O/c1-3-23(4-2)19(24)14-22-11-5-6-16(13-22)8-7-15-9-10-17(20)18(21)12-15/h9-10,12,16H,3-8,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNKMTHETVEYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCCC(C1)CCC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(4-fluoro-2-methylphenyl)-N~2~-[(pyridin-3-yloxy)acetyl]alaninamide](/img/structure/B5375121.png)
![4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5375122.png)
![6-(4-bromophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5375138.png)

![(3S*,5S*)-1-(2-phenylethyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5375162.png)
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5375164.png)
![2-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)quinoline-4-carboxylic acid](/img/structure/B5375171.png)
![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375172.png)
![N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5375189.png)
![N-[1-(4-methylphenyl)propyl]propanamide](/img/structure/B5375194.png)

![2-{1-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5375214.png)

